4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole
Overview
Description
4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Structural Analysis
Annular Tautomerism and Crystallography : Pyrazole derivatives, including those structurally related to "4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole," have been studied for their annular tautomerism. The structures of NH-pyrazoles have been determined by X-ray crystallography, revealing complex patterns of hydrogen bonds and tautomerism in both solution and solid state, highlighting the structural versatility and potential for forming stabilized molecular sheets and cyclic dimers in various compounds (Cornago et al., 2009).
Corrosion Inhibition
Metal Corrosion Protection : Pyrazole derivatives demonstrate significant potential as corrosion inhibitors for metals. Research focusing on the inhibition performance of pyranopyrazole derivatives for mild steel in acidic solutions has shown high inhibition efficiency, suggesting their usefulness in protecting metal surfaces from corrosion. This application is critical for extending the lifespan of metals in industrial environments (Yadav et al., 2016).
Synthesis and Characterization of Derivatives
Preparation of Pyrazole Derivatives : The synthesis and structural characterization of new 1H-pyrazole derivatives have been achieved through various methods. These studies are essential for understanding the chemical properties and potential applications of these compounds in materials science and pharmaceutical research (Wang et al., 2013).
Catalysis and Organic Synthesis
Organocatalysis : Pyrazole compounds have been employed as catalysts in organic synthesis, demonstrating the role of these compounds in facilitating various chemical reactions. Their application in green chemistry highlights their potential for creating more environmentally friendly and efficient synthetic pathways (Zolfigol et al., 2013).
Anticancer Research
Cytotoxicity and Anticancer Activities : Some pyrazole derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, suggesting the potential for developing new anticancer agents. This research area is crucial for discovering novel treatments for various cancers (Hassan et al., 2014).
Properties
IUPAC Name |
4-(2-methoxyphenyl)-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-10(7-12-13-8)9-5-3-4-6-11(9)14-2/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVVCGQIGNINSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380377 | |
Record name | 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647825-31-8 | |
Record name | 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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